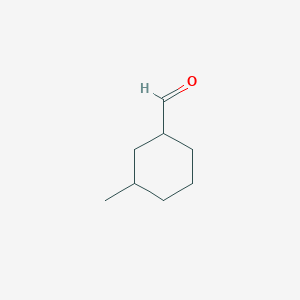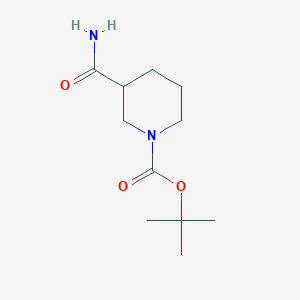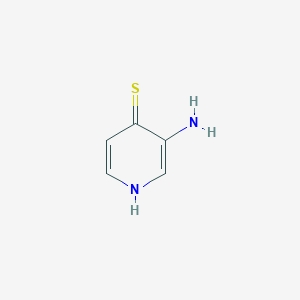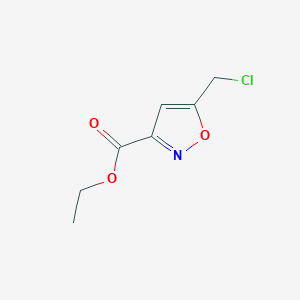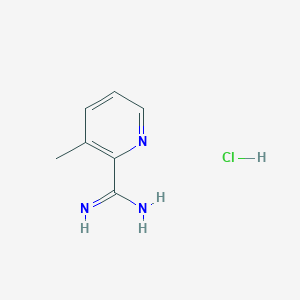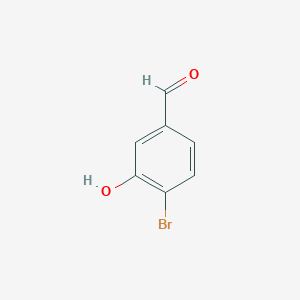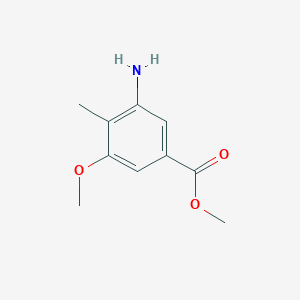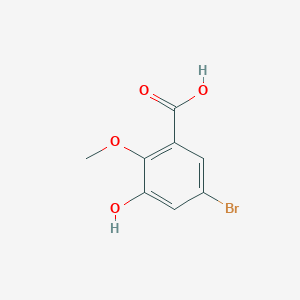![molecular formula C15H15NO2 B1283363 2-[Benzyl(phenyl)amino]acetic acid CAS No. 23582-63-0](/img/structure/B1283363.png)
2-[Benzyl(phenyl)amino]acetic acid
Übersicht
Beschreibung
2-[Benzyl(phenyl)amino]acetic acid is a compound characterized by the presence of a benzyl group attached to an amino group, which is further linked to an acetic acid moiety. The molecular structure of this compound includes a phenyl ring, which is a common structural motif in many organic molecules, providing a degree of aromaticity and contributing to the compound's chemical behavior.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of benzyl 2-[N-benzyl-N-(p-toluenesulfonyl)amino]-2-phenylacetate involves the introduction of a tosyl group, which is a common protecting group in organic synthesis, to the amino function of the molecule . This step is likely to be crucial for the stability of the molecule during the synthesis and may be applicable to the synthesis of 2-[Benzyl(phenyl)amino]acetic acid by protecting the amino group before further synthetic steps.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[Benzyl(phenyl)amino]acetic acid has been determined through various methods. For example, the geometries of benzyl 2-[N-benzyl-N-(p-toluenesulfonyl)amino]-2-phenylacetate and its related α-amino acid have been elucidated, showing that the nitrogen atoms and the carboxylic carbon atoms are sp2 hybridized . This suggests that 2-[Benzyl(phenyl)amino]acetic acid may also exhibit sp2 hybridization at similar positions, which would influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of the acetic acid moiety in compounds can be exploited in various chemical transformations. For instance, acetic acid has been used as an effective proton donor in the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This indicates that the acetic acid part of 2-[Benzyl(phenyl)amino]acetic acid could potentially participate in similar photoinduced reactions, leading to the formation of new compounds with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[Benzyl(phenyl)amino]acetic acid can be inferred from related compounds. The presence of aromatic rings and the amino group could affect the compound's solubility, boiling point, and melting point. The compound's reactivity, such as its ability to participate in acid-base reactions or its behavior under photochemical conditions, can be significant for its applications in chemical synthesis and may be similar to the properties observed in related compounds .
Wissenschaftliche Forschungsanwendungen
-
Phenylacetic Acid
- Application : Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a catabolite of phenylalanine and is found predominantly in fruits . It is also used to treat type II hyperammonemia to help reduce the amounts of ammonia in a patient’s bloodstream .
- Methods of Application : This compound may be prepared by the hydrolysis of benzyl cyanide .
- Results or Outcomes : It is also employed to treat type II hyperammonemia to help reduce the amounts of ammonia in a patient’s bloodstream by forming phenylacetyl-CoA, which then reacts with nitrogen-rich glutamine to form phenylacetylglutamine .
-
Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Benzoxazoles
- Application : Benzoxazoles are a class of compounds that have been found to have significant biological activity, including anticancer activity .
- Methods of Application : The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .
- Results or Outcomes : These tetrazole fused benzoxazoles were found to have significant anticancer activity .
-
Antiviral Activity
- Application : Certain indole derivatives have been reported as antiviral agents .
- Methods of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .
- Results or Outcomes : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Perfume Industry
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word : Warning
- Safety Precautions : Handle with care, avoid ingestion, and use appropriate protective equipment.
Zukünftige Richtungen
Future research should explore the compound’s:
- Biological activity : Investigate potential therapeutic applications.
- Structural modifications : Optimize its properties.
- Toxicology profile : Assess safety and potential hazards.
Eigenschaften
IUPAC Name |
2-(N-benzylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)12-16(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPDILJKKXVBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566207 | |
| Record name | N-Benzyl-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(phenyl)amino]acetic acid | |
CAS RN |
23582-63-0 | |
| Record name | N-Benzyl-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



